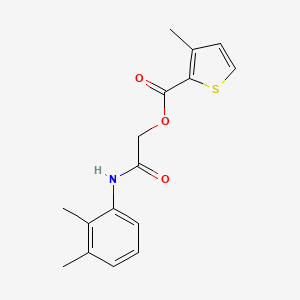

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

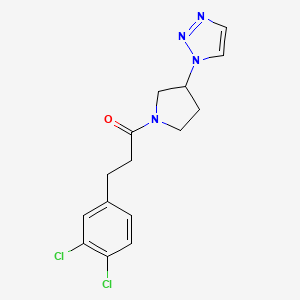

“2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate” is a chemical compound that incorporates a thiophene species . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . This compound is part of a class of valuable precursors for the preparation of various classes of organic compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of enaminones with different nucleophiles and electrophiles . For example, enaminone 1 was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a related compound .Molecular Structure Analysis

The molecular structure of this compound is derived from its spectral information . The thiophene nucleus is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .Chemical Reactions Analysis

Enaminones, which are part of this compound, are extremely stable species. They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications

Synthesis and Chemical Properties

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate and related compounds have been extensively studied for their synthesis and chemical properties. One study detailed a one-pot multicomponent protocol for the synthesis of tetrasubstituted thiophenes, which are important for various applications including organic synthesis, medicine, dyes, and pesticides (Sahu et al., 2015). Another investigation focused on the crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate, a key intermediate in similar syntheses, highlighting its potential for various inter- and intra-interactions due to its amino and carboxyl groups (Tao et al., 2020).

Applications in Dyeing and Luminescence Sensing

Further research explored the application of similar compounds in dyeing polyester fibers, utilizing their heterocyclic disperse dyes with thiophene moiety for producing various shades with good levelness and fastness properties (Iyun et al., 2015). Additionally, novel dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors (Shi et al., 2015).

Antibacterial Activities

A study on the antibacterial activity of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives revealed that certain compounds exhibited good activity against both Gram-negative and Gram-positive bacteria, indicating potential applications in medicinal chemistry (International Journal of Innovative Technology and Exploring Engineering, 2019).

Future Directions

The future directions for this compound could involve synthesizing new thiophene-containing compounds and investigating their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .

Properties

IUPAC Name |

[2-(2,3-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-10-5-4-6-13(12(10)3)17-14(18)9-20-16(19)15-11(2)7-8-21-15/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZSTPDDBMBXKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=C(C=CS2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)

![(E)-4-(Dimethylamino)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]but-2-enamide](/img/structure/B2614095.png)

![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2614101.png)

![(Z)-ethyl 1-butyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614109.png)

![2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2614111.png)